(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride
Overview
Description
“®-3-(Methylsulfonyl)pyrrolidine hydrochloride” is a chemical compound with the linear formula C7H16ClNO2S . It’s part of a collection of rare and unique chemicals provided for early discovery researchers .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been reported in various studies. One method involves the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . This process produces the pyrolinium moiety, which serves as the unprecedented polar head of the mesogens .
Molecular Structure Analysis
The molecular structure of “®-3-(Methylsulfonyl)pyrrolidine hydrochloride” is represented by the linear formula C7H16ClNO2S . This compound is part of the pyrrolidine family, which are cyclic secondary amines .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives often involve the functionalization of the pyrrolidine ring. For instance, the metal-free direct C–H functionalization of pyrrolidine has been reported . This reaction, followed by the N-alkylation of the resulting pyrroline, produces the pyrolinium moiety .
Scientific Research Applications
Pharmacology
In pharmacology, ®-3-(Methylsulfonyl)pyrrolidine hydrochloride is utilized as a building block for the synthesis of various pharmaceutical compounds. Its chiral structure makes it particularly valuable for creating enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to their racemic mixtures .
Organic Synthesis
This compound serves as an organocatalyst in asymmetric synthesis reactions. It’s especially useful in the synthesis of chiral molecules, which are crucial in the development of new medications and agrochemicals. Its ability to induce chirality in the resulting products is a significant advantage in organic synthesis .
Medicinal Chemistry
®-3-(Methylsulfonyl)pyrrolidine hydrochloride plays a role in the construction of complex molecular architectures, such as spiro-pyrrolidines. These structures are often found in biologically active molecules and are important in the design of new therapeutic agents .
Biochemistry
In biochemistry, this compound is used to mimic and explore catalytic processes similar to those in biological systems. It’s encapsulated in porous materials like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) to create novel heterogeneous catalysts .
Chemical Engineering
Chemical engineers utilize ®-3-(Methylsulfonyl)pyrrolidine hydrochloride in multi-component reactions, particularly in microdroplets and thin films. These methods can significantly accelerate reaction times and improve the efficiency of chemical processes .
Materials Science
The compound is instrumental in the development of new materials, such as ionic mesogens with pyrrolidine rings. These materials can stabilize various mesophases, which are useful in creating advanced materials with specific thermal and electrical properties .
Future Directions
The future directions in the research and application of pyrrolidine derivatives like “®-3-(Methylsulfonyl)pyrrolidine hydrochloride” could involve the development of ionic liquid crystals (ILCs) using pyrrolidinium cation . These ionic mesogens having a partially unsaturated pyrrolidine ring were found to stabilize numerous mesophases over a wide thermal range including room temperature .
properties
IUPAC Name |
(3R)-3-methylsulfonylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCGEDCMPFJUSI-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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